Mepirodipine (hydrochloride)

Overview

Description

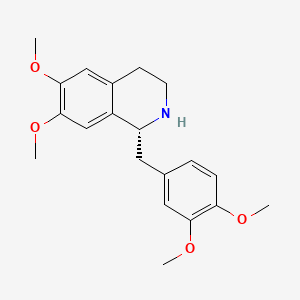

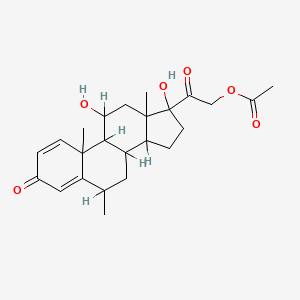

Mepirodipine (hydrochloride) is a useful research compound. Its molecular formula is C27H30ClN3O6 and its molecular weight is 528.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality Mepirodipine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mepirodipine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Calcium Antagonistic Properties

Mepirodipine hydrochloride demonstrates significant calcium antagonistic properties. In studies involving pig coronary arteries, it was found to be more potent than nifedipine, a known calcium antagonist. However, it has a slower onset of inhibitory action compared to nifedipine. This suggests that mepirodipine hydrochloride has a potential application in cardiovascular treatments due to its potent calcium antagonistic actions (Nakayama, Kashiwabara, Yamada, & Tanaka, 1989).

Impact on Rabbit Sino-Atrial Node Cells

Mepirodipine significantly influences the membrane potentials of rabbit sino-atrial (SA) node cells. It decreases the action potential amplitude and the maximum rate of depolarization while prolonging the action potential duration and the cycle length. This indicates that mepirodipine is a potent inhibitor of spontaneous calcium-dependent SA node impulse generation, which could have implications for its use in cardiac rhythm management (Satoh & Hashimoto, 1991).

Receptor Occupancy and Plasma Concentration Correlation

The relationship between the plasma concentration of mepirodipine and its occupancy of cardiac and cerebral Ca2+ antagonist receptors has been characterized. Oral administration of mepirodipine in rats showed a dose-dependent and sustained decrease in specific binding sites in cardiac tissue, suggesting selective occupancy of cardiovascular over cerebral receptors. This could be significant for developing cardiovascular therapies with minimized cerebral side effects (Yamada, Matsuoka, & Kimura, 1993).

Renal Hemodynamics in Antihypertensive Action

Mepirodipine has been shown to produce selective vasodilation in the renal vasculature of patients with essential hypertension. This suggests its role in antihypertensive therapy might be significantly influenced by its effects on renal hemodynamics, which is crucial for understanding its therapeutic applications in managing hypertension (Noda, Fujita, & Ogata, 1992).

Cardiovascular Receptor Occupancy in Hypertensive Rats

Studies on spontaneously hypertensive rats (SHR) showed that mepirodipine significantly decreases the number of cardiac Ca2+ antagonist receptors. This sustained occupancy correlates with its hypotensive effect, highlighting its potential for long-term management of hypertension (Yamada, Matsuoka, Kato, Kimura, & Inagaki, 1992).

Comparison with Other Calcium Antagonists

Mepirodipine, compared with nifedipine and nicardipine, demonstrates potent and long-lasting dihydropyridine Ca antagonistic effects with a higher vascular selectivity against cardiac contractility. This comparative study aids in understanding the unique properties of mepirodipine in the spectrum of dihydropyridine calcium antagonists (Motomura & Hashimoto, 1990).

properties

IUPAC Name |

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPUKIZUCIZEY-YHRQZRJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride](/img/structure/B7818990.png)

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B7818997.png)